Hypoglycin A

Description

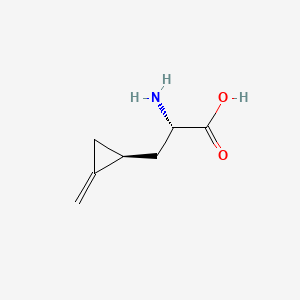

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

(2S)-2-amino-3-[(1S)-2-methylidenecyclopropyl]propanoic acid |

InChI |

InChI=1S/C7H11NO2/c1-4-2-5(4)3-6(8)7(9)10/h5-6H,1-3,8H2,(H,9,10)/t5-,6-/m0/s1 |

InChI Key |

OOJZCXFXPZGUBJ-WDSKDSINSA-N |

Isomeric SMILES |

C=C1C[C@H]1C[C@@H](C(=O)O)N |

Canonical SMILES |

C=C1CC1CC(C(=O)O)N |

physical_description |

Yellow solid; [Merck Index] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Hypoglycin A Biosynthetic Pathway in Blighia sapida

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoglycin (B18308) A, a non-proteinogenic amino acid found in the unripe arils and seeds of the ackee fruit (Blighia sapida), is the causative agent of Jamaican Vomiting Sickness. Its unique chemical structure, featuring a methylenecyclopropyl group, and its profound impact on human metabolism have made its biosynthetic pathway a subject of scientific interest. This technical guide provides a comprehensive overview of the current understanding of the hypoglycin A biosynthetic pathway in Blighia sapida. It consolidates data on precursor molecules, outlines the proposed enzymatic steps, which are believed to be analogous to the leucine (B10760876) biosynthesis pathway, and details the subsequent conversion of this compound to its dipeptide, hypoglycin B. This document also includes quantitative data on the distribution of these compounds during fruit maturation, detailed experimental protocols for their analysis, and visual diagrams of the proposed pathways and workflows to facilitate further research and understanding.

Introduction

Blighia sapida, commonly known as the ackee tree, is a member of the Sapindaceae family and is native to West Africa. It is widely cultivated in tropical regions, particularly in Jamaica, where the fruit is a national delicacy. The consumption of unripe ackee fruit can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, characterized by hypoglycemia and severe vomiting. The toxicity is attributed to this compound, a water-soluble, non-proteinogenic amino acid. Once ingested, this compound is metabolized to methylenecyclopropylacetyl-CoA (MCPA-CoA), a potent inhibitor of fatty acid β-oxidation and gluconeogenesis. Understanding the biosynthesis of this compound is crucial for developing strategies to ensure the safety of ackee consumption and for exploring potential pharmacological applications of its unique chemical structure.

The Proposed Biosynthetic Pathway of this compound

The complete biosynthetic pathway of this compound in Blighia sapida has not been fully elucidated. However, based on radiolabeling studies and enzymatic assays, a hypothetical pathway has been proposed. This pathway initiates from the amino acids threonine and methionine and proceeds through steps that are analogous to the well-characterized leucine biosynthesis pathway.

Precursors

Radiotracer studies have identified L-threonine and L-methionine as the primary precursors for this compound biosynthesis. It is hypothesized that threonine provides the four-carbon backbone, while the methyl group of methionine is the source of the additional carbon atoms required for the formation of the cyclopropane (B1198618) ring.

Hypothetical Enzymatic Steps

The proposed pathway involves the following key transformations:

-

Formation of α-Ketobutyrate: The pathway is thought to begin with the conversion of L-threonine to α-ketobutyrate.

-

Addition of Carbon Units: Two one-carbon units, likely derived from S-adenosylmethionine (SAM), are added to α-ketobutyrate. This step is crucial for the formation of the cyclopropane ring structure.

-

Leucine Biosynthesis Analogy: Following the initial steps, the pathway is believed to mirror the biosynthesis of leucine. This involves a series of enzymatic reactions that extend the carbon chain and introduce the amino group. The key proposed steps analogous to leucine biosynthesis include:

-

Condensation with acetyl-CoA.

-

Isomerization.

-

Oxidative decarboxylation.

-

Transamination to yield this compound.

-

The enzymes catalyzing these steps in Blighia sapida have not yet been isolated and characterized.

Diagram of the Proposed this compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound in Blighia sapida.

Conversion of this compound to Hypoglycin B

As the ackee fruit matures, the concentration of this compound in the edible aril decreases significantly. This detoxification process is associated with the translocation of this compound to the seeds, where it is converted into hypoglycin B.[1] Hypoglycin B is the γ-glutamyl dipeptide of this compound.

This conversion is catalyzed by the enzyme γ-glutamyl transpeptidase .[1]

Diagram of this compound to Hypoglycin B Conversion

Caption: Enzymatic conversion of this compound to Hypoglycin B.

Quantitative Data

The concentrations of this compound and B in the aril and seeds of Blighia sapida vary significantly with the maturity of the fruit. The following table summarizes the quantitative data from studies on the 'Cheese' variety of ackee.

| Fruit Component | Maturity Stage | This compound (mg/kg) | Hypoglycin B (mg/kg) | Reference |

| Aril | Green (Immature) | ~8000 | Not typically measured | [1] |

| Aril | Ripe | 271 | Not typically measured | [1] |

| Seeds | Green (Immature) | ~8000 | 1629 | [1] |

| Seeds | Ripe | 1451 | 11774 | [1] |

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway in Blighia sapida are not extensively published. However, the following are adapted methodologies based on standard practices for studying amino acid biosynthesis in plants.

Radiolabeling Studies to Identify Precursors

Objective: To confirm the incorporation of hypothesized precursors into this compound.

Methodology:

-

Plant Material: Healthy, developing Blighia sapida fruits attached to stems.

-

Radiolabeled Precursors: ¹⁴C-labeled L-threonine and L-methionine.

-

Infiltration: The cut end of the ackee stem is placed in a solution containing the radiolabeled precursor. The plant's natural transpiration stream will draw the labeled compound into the fruit.

-

Incubation: The setup is maintained under controlled light and temperature conditions for a specified period to allow for metabolic incorporation.

-

Extraction of this compound:

-

The ackee arils and seeds are homogenized in 80% ethanol (B145695).

-

The homogenate is centrifuged, and the supernatant is collected.

-

The extract is then subjected to ion-exchange chromatography to isolate the amino acid fraction.

-

-

Analysis:

-

The isolated amino acid fraction is analyzed by High-Performance Liquid Chromatography (HPLC).

-

The fraction corresponding to the retention time of a this compound standard is collected.

-

The radioactivity of the collected fraction is measured using a scintillation counter to determine the extent of ¹⁴C-incorporation.

-

Diagram of Radiolabeling Experimental Workflow

Caption: Workflow for radiolabeling studies in Blighia sapida.

Quantification of this compound and B by HPLC-MS/MS

Objective: To accurately measure the concentrations of this compound and B in different parts of the ackee fruit.

Methodology:

-

Sample Preparation:

-

A known weight of ackee aril or seed tissue is homogenized in an 80% ethanol-water solution.

-

The mixture is centrifuged, and the supernatant is filtered.

-

-

Chromatographic Separation:

-

An aliquot of the filtered extract is injected into a High-Performance Liquid Chromatography (HPLC) system.

-

Separation is typically achieved on a C18 reversed-phase column.

-

A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of this compound and B.

-

-

Quantification:

-

A calibration curve is generated using certified standards of this compound and B.

-

The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.

-

Enzyme Assays for γ-Glutamyl Transpeptidase

Objective: To measure the activity of γ-glutamyl transpeptidase in ackee seeds.

Methodology:

-

Enzyme Extraction:

-

Immature ackee seeds are homogenized in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.

-

The homogenate is centrifuged at high speed to pellet cellular debris, and the supernatant containing the crude enzyme extract is collected.

-

-

Assay Mixture:

-

The reaction mixture contains the enzyme extract, a γ-glutamyl donor (e.g., γ-glutamyl-p-nitroanilide), and an acceptor substrate (e.g., glycylglycine) in a buffer at the optimal pH for the enzyme.

-

-

Reaction and Detection:

-

The reaction is initiated by the addition of the enzyme extract.

-

The activity of γ-glutamyl transpeptidase is determined by spectrophotometrically measuring the rate of release of p-nitroaniline at 410 nm.

-

-

Data Analysis:

-

The enzyme activity is calculated based on the molar extinction coefficient of p-nitroaniline and is expressed in units per milligram of protein.

-

Conclusion and Future Directions

The biosynthesis of this compound in Blighia sapida is a complex process that is not yet fully understood. Current evidence strongly suggests a pathway that originates from threonine and methionine and proceeds through intermediates analogous to those in leucine biosynthesis. The subsequent conversion of this compound to the less toxic hypoglycin B in the seeds represents a natural detoxification mechanism within the fruit.

Future research should focus on the isolation and characterization of the specific enzymes involved in each step of the proposed pathway. This would involve proteomic and transcriptomic approaches to identify candidate genes, followed by heterologous expression and biochemical characterization of the recombinant enzymes. A detailed understanding of the reaction mechanisms, particularly the formation of the unique cyclopropane ring, would be of significant interest to biochemists and synthetic chemists. Furthermore, elucidating the regulatory mechanisms that control the expression and activity of these enzymes during fruit development will be crucial for developing strategies to modulate this compound levels in ackee, thereby enhancing its safety as a food source and unlocking its potential for pharmacological applications.

References

The Unripe Truth: A Technical Guide to the Toxicokinetics and Toxicodynamics of Hypoglycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoglycin (B18308) A, a non-proteinogenic amino acid found predominantly in the unripe fruit of the ackee tree (Blighia sapida), is the causative agent of Jamaican Vomiting Sickness, a severe and often fatal illness characterized by profound hypoglycemia.[1] This technical guide provides a comprehensive overview of the toxicokinetics and toxicodynamics of Hypoglycin A, offering valuable insights for researchers in toxicology, metabolism, and drug development. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this potent toxin, alongside its precise molecular mechanisms of action, is crucial for the development of effective diagnostic and therapeutic strategies.

Toxicokinetics: The Journey of a Toxin

The toxicokinetics of this compound are characterized by its rapid absorption, metabolic activation to a highly toxic intermediate, and subsequent elimination. While comprehensive pharmacokinetic parameters in humans are not well-established due to the nature of the toxicity, animal studies and in vitro models provide critical data.

Absorption

Studies in rats have shown that the oral and intraperitoneal LD50 values for this compound are remarkably similar (98 mg/kg and 97 mg/kg, respectively), suggesting high oral bioavailability.[2][3] This indicates that the toxin is efficiently absorbed from the gastrointestinal tract.

Distribution

Following absorption, this compound is distributed throughout the body. There is limited specific data on the volume of distribution of this compound.

Metabolism

The toxicity of this compound is a direct result of its metabolic activation. In the liver, this compound undergoes deamination and subsequent oxidative decarboxylation by the branched-chain alpha-keto acid dehydrogenase complex to form its primary toxic metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA).[4] This conversion is a critical step in the toxification pathway.

Excretion

This compound and its metabolites are primarily excreted in the urine. In rats, it has been shown that the glycine (B1666218) conjugate of MCPA, methylenecyclopropylacetyl-glycine (MCPA-Gly), accounts for 25-40% of the administered dose of this compound found in the urine.[5] The elimination of this compound and its metabolites is reported to be rapid.[6] In vitro studies using ruminal fluid have shown a mean half-life of approximately 2.05 hours for this compound.[7]

Table 1: Quantitative Toxicokinetic and Toxicity Data for this compound

| Parameter | Species | Value | Route of Administration | Reference |

| LD50 | Rat | 98 mg/kg | Oral | [2][3] |

| Rat | 97 mg/kg | Intraperitoneal | [2][3] | |

| Acute Toxic Dose | Rat (male) | 231.19 ± 62.55 mg/kg body weight | Oral (in diet) | [5] |

| Rat (female) | 215.99 ± 63.33 mg/kg body weight | Oral (in diet) | [5] | |

| Maximum Tolerated Dose (MTD) | Rat (male & female) | 1.50 ± 0.07 mg/kg body weight/day | Oral (in diet) | [5] |

| Urinary Excretion (as MCPA-Gly) | Rat | 25-40% of administered dose | - | [5] |

| In vitro Half-life (ruminal fluid) | - | ~2.05 hours | - | [7] |

Toxicodynamics: The Molecular Mayhem

The toxic effects of this compound are mediated by its metabolite, MCPA-CoA, which potently disrupts cellular energy metabolism.

Mechanism of Action: Inhibition of Beta-Oxidation

The primary mechanism of MCPA-CoA toxicity is the irreversible inhibition of several key mitochondrial acyl-CoA dehydrogenases involved in the beta-oxidation of fatty acids.[1][8] MCPA-CoA acts as a suicide inhibitor, forming an irreversible complex with the FAD cofactor of these enzymes.[4] This inhibition specifically affects:

-

Short-Chain Acyl-CoA Dehydrogenase (SCAD)

-

Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

-

Isovaleryl-CoA Dehydrogenase (IVD) [8]

The inhibition of these enzymes leads to an accumulation of fatty acids and their derivatives, which can be detected in the urine of affected individuals.[9]

Disruption of Gluconeogenesis

The blockage of fatty acid oxidation has a profound secondary effect on gluconeogenesis. The depletion of acetyl-CoA, a critical allosteric activator of pyruvate (B1213749) carboxylase, inhibits the synthesis of glucose from non-carbohydrate precursors.[1] This, coupled with the rapid depletion of hepatic glycogen (B147801) stores, leads to severe and often fatal hypoglycemia.[3]

Table 2: In Vitro Inhibition of Acyl-CoA Dehydrogenases by MCPA

| Enzyme | IC50 | Cell Line | Reference |

| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | 0.8 ± 0.1 μM | HEK-293 | |

| Isovaleryl-CoA Dehydrogenase (IVD) | 1.2 ± 0.1 μM | HEK-293 | |

| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | 1.6 ± 0.3 μM | HEK-293 | |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 7.8 ± 1.0 μM | HEK-293 |

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in this compound toxicity, the following diagrams illustrate the metabolic pathway, the mechanism of action, and a typical experimental workflow for its analysis.

Metabolic pathway of this compound.

Mechanism of MCPA-CoA induced toxicity.

Workflow for this compound analysis.

Experimental Protocols

In Vivo Model of this compound Toxicity (Rat)

This protocol is based on studies inducing Jamaican Vomiting Sickness in rats for biochemical analysis.[10][11]

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are fasted for 12-18 hours with free access to water. Fasting is crucial as it enhances the toxic effects of this compound.[2][3]

-

Dosing: this compound is dissolved in saline and administered via oral gavage or intraperitoneal injection at a dose of 100 mg/kg body weight.[10][11]

-

Monitoring: Animals are monitored for clinical signs of toxicity, including lethargy, hypothermia, and convulsions. Blood glucose levels are measured at regular intervals (e.g., every 2 hours) to track the onset of hypoglycemia.

-

Sample Collection: At predetermined time points or upon the presentation of severe symptoms, animals are euthanized, and blood, urine, and liver tissue are collected for biochemical analysis (e.g., measurement of glucose, free fatty acids, organic acids, and glycogen content).

In Vitro Acyl-CoA Dehydrogenase Inhibition Assay

This protocol is a generalized procedure based on methods used to determine the IC50 of MCPA-CoA for acyl-CoA dehydrogenases.

-

Enzyme Preparation: Purified recombinant or isolated mitochondrial short-chain, medium-chain, or isovaleryl-CoA dehydrogenase is used.

-

Reaction Mixture: The assay is typically performed in a potassium phosphate (B84403) buffer (pH 7.5) containing the enzyme, the electron-transferring flavoprotein (ETF), and a fluorescent or colorimetric substrate that is reduced by ETF.

-

Inhibition Study: Varying concentrations of MCPA-CoA are pre-incubated with the acyl-CoA dehydrogenase for a set period to allow for irreversible inhibition.

-

Assay Initiation and Measurement: The reaction is initiated by the addition of the specific acyl-CoA substrate (e.g., butyryl-CoA for SCAD). The rate of ETF reduction is monitored spectrophotometrically or fluorometrically over time.

-

Data Analysis: The initial reaction rates at different MCPA-CoA concentrations are used to calculate the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

Quantification of this compound and its Metabolites by LC-MS/MS

This protocol is a summary of established methods for the sensitive detection of this compound and its metabolites.[5][12]

-

Sample Preparation:

-

Urine: A "dilute-and-shoot" approach is often sufficient. Urine samples are centrifuged, and the supernatant is diluted with an appropriate solvent (e.g., 5% methanol (B129727) in water) containing an isotopically labeled internal standard.[5]

-

Plasma/Serum: Protein precipitation is performed by adding a solvent like acetonitrile (B52724). The supernatant is then collected.[12]

-

Tissues: Homogenization in a suitable solvent (e.g., 80% ethanol) is followed by centrifugation to extract the analytes.

-

-

Chromatographic Separation: A reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column is used to separate this compound and its metabolites from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol) is typically employed.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for this compound and its metabolites are monitored to ensure selectivity and sensitivity.

-

Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of the analytes in the samples is determined by comparing their peak areas to those of the standards, corrected for the internal standard response.

Conclusion

This technical guide has provided a detailed examination of the toxicokinetics and toxicodynamics of this compound. The rapid absorption and metabolic activation to MCPA-CoA, a potent and irreversible inhibitor of fatty acid beta-oxidation, are the key events leading to the life-threatening hypoglycemia characteristic of Jamaican Vomiting Sickness. The quantitative data and detailed experimental protocols presented herein serve as a valuable resource for researchers working to further elucidate the mechanisms of this toxicity and to develop improved diagnostic and therapeutic interventions. Further research is warranted to fully characterize the pharmacokinetic profile of this compound in different species and to explore potential antidotal therapies that can counteract the devastating metabolic consequences of its ingestion.

References

- 1. Jamaican vomiting sickness - Wikipedia [en.wikipedia.org]

- 2. Studies of the action of hypoglycin-A, an hypoglycaemic substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Ackee (Blighia sapida) this compound toxicity: dose response assessment in laboratory rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ackee Fruit Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 9. Jamaican vomiting sickness. Biochemical investigation of two cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effects of hypoglycin on glucose metabolism in the rat. A kinetic study in vivo and [U-14C,2-3H]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effects of hypoglycin on glucose metabolism in the rat. A kinetic study in vivo and [U-14C,2-3H]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Jamaican Vomiting Sickness: A Technical Guide to its Discovery, Pathophysiology, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jamaican Vomiting Sickness (JVS), also known as Toxic Hypoglycemic Syndrome, is a severe and often fatal illness caused by the ingestion of the unripe arils of the ackee fruit (Blighia sapida). The toxicity is attributed to the presence of hypoglycin (B18308) A, a non-proteinogenic amino acid. This technical guide provides a comprehensive overview of the discovery and historical context of JVS, the biochemical mechanisms of hypoglycin A toxicity, detailed experimental protocols for its analysis, and quantitative data relevant to researchers and drug development professionals. The document elucidates the metabolic disruption caused by this compound, focusing on the inhibition of fatty acid β-oxidation and gluconeogenesis, and presents this information through structured data tables and detailed pathway diagrams.

Discovery and Historical Context

The recognition of Jamaican Vomiting Sickness as a distinct clinical entity emerged in the late 19th and early 20th centuries. Initially, the cause of the illness, characterized by severe vomiting, convulsions, coma, and profound hypoglycemia, was unknown.

An association between the consumption of unripe ackee fruit and the mysterious "vomiting sickness" was first suggested in Jamaican medical reports in the late 1800s. However, it wasn't until the mid-20th century that the definitive link was scientifically established. A pivotal moment in understanding JVS came in 1954 when C. H. Hassall and K. Reyle isolated the toxic compounds, this compound and hypoglycin B, from the ackee fruit. Their groundbreaking work, published in 1955, laid the foundation for all subsequent research into the pathophysiology of the disease.

Early epidemiological studies in Jamaica revealed a higher incidence of JVS in children and malnourished individuals, who have lower hepatic glycogen (B147801) reserves, making them more susceptible to the hypoglycemic effects of the toxin. Outbreaks were often seasonal, coinciding with the ackee harvesting seasons. The introduction of intravenous glucose as a treatment in the mid-1950s dramatically reduced the mortality rate of JVS.

The following diagram illustrates the key milestones in the discovery and understanding of Jamaican Vomiting Sickness.

Data Presentation

Quantitative Analysis of this compound in Ackee Fruit

The concentration of this compound in the arils of the ackee fruit varies significantly with the stage of ripeness. The following table summarizes the levels of this compound in unripe and ripe ackee fruit.

| Ackee Fruit Stage | This compound Concentration (mg/100g fresh weight) | Reference |

| Uncooked Unripe Arils | 124.4 ± 6.7 | [1] |

| Uncooked Ripe Arils | 6.4 ± 1.1 | [1] |

| Uncooked Unripe Seeds | 142.8 ± 8.8 | [1] |

| Uncooked Ripe Seeds | 106.0 ± 5.4 | [1] |

Toxicological Data for this compound

The toxicity of this compound has been determined in animal models. The following table presents the median lethal dose (LD50) values for rats.

| Route of Administration | LD50 (mg/kg) | Reference |

| Oral | 98 | [2] |

| Intraperitoneal | 97 | [2] |

Clinical Laboratory Findings in Jamaican Vomiting Sickness

Patients with Jamaican Vomiting Sickness exhibit characteristic biochemical abnormalities. The following table summarizes key laboratory findings.

| Parameter | Finding | Reference |

| Blood Glucose | Profound hypoglycemia (as low as 3 mg/dL) | [3] |

| Liver Enzymes | Elevated | [3] |

| Metabolic State | Metabolic acidosis | [3] |

| Urinary Organic Acids | Increased excretion of dicarboxylic acids | [4] |

| Serum Phosphorus | 86% of patients showed a significant increase | [5] |

| Anion Gap | 97% of patients showed a significant increase | [5] |

| Serum Aspartate Aminotransferase (AST) | 79% of patients showed a significant increase | [5] |

| Serum Bicarbonate | 95% of patients showed a significant decrease | [5] |

Biochemical Signaling and Pathophysiology

The toxicity of this compound is not direct but results from its metabolism to a highly toxic compound, methylenecyclopropylacetic acid (MCPA), which is then converted to its coenzyme A ester, MCPA-CoA. MCPA-CoA is a potent inhibitor of several key enzymes involved in fatty acid β-oxidation and the metabolism of some amino acids.

The primary mechanism of toxicity involves the irreversible inhibition of short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD), crucial enzymes in the mitochondrial β-oxidation spiral. This inhibition blocks the breakdown of fatty acids, leading to a depletion of acetyl-CoA, which is a vital substrate for the Krebs cycle and an allosteric activator of pyruvate (B1213749) carboxylase, a key enzyme in gluconeogenesis. The blockage of fatty acid oxidation also leads to an accumulation of fatty acids, which are then shunted into alternative metabolic pathways, resulting in the characteristic dicarboxylic aciduria observed in JVS patients.

The following diagram illustrates the metabolic pathway of this compound and the mechanism of its toxic effects.

Experimental Protocols

Protocol for the Extraction and Quantification of this compound from Ackee Fruit by HPLC-MS/MS

This protocol describes a method for the rapid determination of this compound in ackee fruit using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5.1.1 Materials and Reagents

-

This compound standard (Toronto Research Chemicals)

-

L-Leucine-d3 (internal standard)

-

Ethanol (B145695) (95%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Acclaim™ Trinity™ Q1 (3 µm, 100 x 3 mm) analytical column or equivalent

5.1.2 Sample Preparation

-

Weigh a 3 g test portion of the ackee arils into a centrifuge tube.

-

Add an appropriate volume of an ethanolic solution (e.g., 80% ethanol in water) to the tube.

-

Shake the tube vigorously for a specified time to extract this compound.

-

Centrifuge the sample to pellet the solid material.

-

Dilute the supernatant with an appropriate solvent and add the internal standard.

5.1.3 LC-MS/MS Analysis

-

Inject the prepared sample extract into the LC-MS/MS system.

-

Perform chromatographic separation using a mixed-mode column.

-

Monitor for at least two MS-MS transitions for this compound to ensure accurate identification.

-

Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

The following diagram outlines the workflow for this experimental protocol.

Protocol for Urinary Organic Acid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of urinary organic acids, which is crucial for the diagnosis of Jamaican Vomiting Sickness due to the characteristic dicarboxylic aciduria.

5.2.1 Materials and Reagents

-

Urine sample

-

Internal standards (e.g., stable isotope-labeled organic acids)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

GC-MS system with a suitable capillary column

5.2.2 Sample Preparation

-

Thaw the urine sample and centrifuge to remove any particulate matter.

-

Add internal standards to a specific volume of urine.

-

Acidify the urine sample with HCl to a pH of approximately 1.

-

Extract the organic acids from the acidified urine using a solvent such as ethyl acetate.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Derivatize the dried residue to make the organic acids volatile for GC analysis. This is typically done by adding a silylating agent like BSTFA and heating.

5.2.3 GC-MS Analysis

-

Inject the derivatized sample into the GC-MS system.

-

Separate the organic acids based on their volatility and interaction with the GC column.

-

Identify the individual organic acids by their mass spectra and retention times.

-

Quantify the organic acids by comparing their peak areas to those of the internal standards.

The following diagram illustrates the workflow for this experimental protocol.

Conclusion

The discovery and elucidation of the mechanisms behind Jamaican Vomiting Sickness represent a significant chapter in toxicology and metabolic research. The identification of this compound as the causative agent and the subsequent understanding of its metabolic activation and enzymatic inhibition have provided a clear picture of its pathophysiology. The analytical methods detailed in this guide are essential for the accurate diagnosis of JVS and for ensuring the safety of commercially available ackee products. For researchers and professionals in drug development, the potent and specific enzymatic inhibition by MCPA-CoA may offer insights into metabolic regulation and potential therapeutic targets. Further research into the nuances of this compound metabolism and its interaction with cellular pathways could yield valuable information for both clinical toxicology and the development of novel therapeutics targeting metabolic disorders.

References

- 1. Quantification of this compound and Methylenecyclopropylglycine in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound and B, two biologically active polypeptides from Blighia sapida - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spin.atomicobject.com [spin.atomicobject.com]

- 5. youtube.com [youtube.com]

Hypoglycin A and its Induction of Acquired Multiple Acyl-CoA Dehydrogenase Deficiency: A Technical Guide

Abstract

Hypoglycin A, a naturally occurring amino acid protoxin found in the unripe ackee fruit and certain other plants, is the causative agent of Jamaican Vomiting Sickness.[1][2] Upon ingestion, it is metabolized to a highly toxic compound, methylenecyclopropylacetyl-CoA (MCPA-CoA), which potently inhibits multiple acyl-CoA dehydrogenases.[2][3][4] This action effectively blocks mitochondrial fatty acid β-oxidation and subsequently impairs gluconeogenesis, leading to severe hypoglycemia and a metabolic state that phenocopies the genetic disorder, Multiple Acyl-CoA Dehydrogenase Deficiency (MADD).[1][5] This technical guide provides an in-depth examination of the molecular mechanisms of this compound toxicity, its clinical and biochemical manifestations, and its direct relationship to acquired MADD. It details relevant experimental protocols for toxin analysis and summarizes key quantitative data for researchers, scientists, and drug development professionals.

Introduction

This compound

This compound (L-α-amino-β-[methylenecyclopropyl] propionic acid) is a toxic amino acid found in plants of the Sapindaceae family, most notably the unripened fruit of the ackee tree (Blighia sapida), but also in the seeds of the box elder tree (Acer negundo) and lychee fruit (Litchi chinensis).[1][2][4] Ingestion of unripe ackee fruit can lead to a severe illness known as Jamaican Vomiting Sickness (JVS) or Toxic Hypoglycemic Syndrome, characterized by acute gastrointestinal distress, profound hypoglycemia, seizures, and potentially coma and death.[3][6][7] The toxin is a protoxin, meaning its toxicity is dependent on its metabolic activation in the body.[1]

Multiple Acyl-CoA Dehydrogenase Deficiency (MADD)

Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as glutaric aciduria type II, is an autosomal recessive inborn error of metabolism.[5][8] It is caused by mutations in the ETFA, ETFB, or ETFDH genes, which encode for the electron transfer flavoprotein (ETF) and ETF:ubiquinone oxidoreductase (ETF:QO).[8][9][10] This complex is crucial for transferring electrons from at least 12 different flavoprotein dehydrogenases involved in fatty acid, amino acid, and choline (B1196258) metabolism to the mitochondrial respiratory chain.[5][11] The resulting enzymatic blockade leads to a wide spectrum of clinical presentations, from severe neonatal-onset forms with metabolic acidosis and cardiomyopathy to milder, late-onset forms characterized by muscle weakness and exercise intolerance.[5][12]

The Connection: An Acquired Phenocopy

The toxic effects of this compound create a metabolic condition that is a direct phenocopy of genetic MADD. The active metabolite of this compound, MCPA-CoA, is a potent, irreversible inhibitor of the same family of acyl-CoA dehydrogenases that are dysfunctional in MADD.[1][3] This chemical-induced inhibition of fatty acid and amino acid metabolism leads to a clinical and biochemical profile that is nearly indistinguishable from the genetic disorder, thus providing a unique model of acquired MADD.

Molecular Mechanism of this compound Toxicity

Metabolic Activation

This compound itself is not the toxic agent.[1] After ingestion, it undergoes deamination and oxidative decarboxylation, primarily in the liver, a process catalyzed by the branched-chain α-keto acid dehydrogenase complex.[1] This metabolic conversion yields methylenecyclopropylacetyl-CoA (MCPA-CoA), the ultimate toxic metabolite.[2][13]

Inhibition of β-Oxidation

MCPA-CoA is a powerful inhibitor of several mitochondrial acyl-CoA dehydrogenases, including short-chain (SCAD), medium-chain (MCAD), and long-chain (LCAD) acyl-CoA dehydrogenases.[2][3] It forms an irreversible complex with the FAD cofactor of these enzymes, rendering them inactive.[1] Furthermore, MCPA interferes with the transport of long-chain fatty acids into the mitochondria by forming esters with carnitine and coenzyme A, further disrupting the β-oxidation pathway.[3] This comprehensive blockade prevents the breakdown of fatty acids for energy production.[4]

Disruption of Gluconeogenesis

The inhibition of fatty acid β-oxidation has critical downstream consequences. The block prevents the generation of acetyl-CoA from fatty acids.[3] Acetyl-CoA is a mandatory allosteric activator of pyruvate (B1213749) carboxylase, the first and rate-limiting enzyme in the gluconeogenesis pathway.[3] The resulting depletion of acetyl-CoA, coupled with a reduction in ATP and NADH, severely impairs the liver's ability to synthesize glucose from non-carbohydrate precursors like lactate, alanine, and glycerol.[3][14] Once hepatic glycogen (B147801) stores are depleted, which occurs rapidly in the absence of fatty acid metabolism, the body is unable to produce more glucose, leading to profound and often fatal hypoglycemia.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Jamaican vomiting sickness - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. medlink.com [medlink.com]

- 6. Ackee Fruit Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Orphanet: Multiple acyl-CoA dehydrogenase deficiency [orpha.net]

- 9. researchgate.net [researchgate.net]

- 10. informnetwork.org [informnetwork.org]

- 11. Frontiers | Diagnostic Challenges in Late Onset Multiple Acyl-CoA Dehydrogenase Deficiency: Clinical, Morphological, and Genetic Aspects [frontiersin.org]

- 12. Multiple Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. gsconlinepress.com [gsconlinepress.com]

- 14. Ackee Fruit Poisoning in Eight Siblings: Implications for Public Health Awareness - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Natural Sources of Hypoglycin A Beyond Blighia sapida (Ackee)

Audience: Researchers, scientists, and drug development professionals.

Abstract: While Hypoglycin (B18308) A is famously associated with the ackee fruit (Blighia sapida), its presence is not exclusive to this species. This technical guide provides an in-depth overview of other significant natural sources of this toxic amino acid, focusing on plants within the Sapindaceae family. It consolidates quantitative data on Hypoglycin A concentrations, details the analytical methodologies for its detection, and illustrates its mechanism of toxicity. This document serves as a critical resource for researchers in toxicology, natural product chemistry, and drug development investigating the compound's distribution and biological effects.

Introduction: Expanding the Scope of this compound Research

This compound (L-α-amino-β-[methylenecyclopropyl] propionic acid) is a non-proteinogenic amino acid known for its potent hypoglycemic and toxic effects.[1][2] Its most well-known source is the unripe aril of the ackee fruit, the ingestion of which can lead to a condition known as Jamaican Vomiting Sickness (JVS).[1][3] However, occurrences of a similar toxidrome, termed Atypical Myopathy (AM) or Seasonal Pasture Myopathy (SPM) in horses, have led to the identification of this compound in other plant species, primarily within the Acer (maple) genus, which also belongs to the Sapindaceae family.[4][5][6] More recently, this compound and its analogue, methylenecyclopropylglycine (B50705) (MCPG), have been linked to outbreaks of acute encephalopathy in children consuming large quantities of unripe lychee (Litchi chinensis), another member of the Sapindaceae family.[3][7]

This guide focuses on these alternative sources, providing a consolidated repository of quantitative data, analytical protocols, and toxicological pathways relevant to researchers and professionals in the field.

Primary Natural Sources of this compound Beyond Ackee

The primary sources of this compound outside of the ackee fruit are concentrated within the Sapindaceae (soapberry) family.

-

Acer Species (Maple Trees): Several maple species are now confirmed sources of this compound. The toxin is predominantly found in the seeds (samaras) and seedlings.

-

Litchi chinensis (Lychee): The unripe fruit and seeds of the lychee tree contain both this compound and its lower homologue, MCPG.[3][8][9] These toxins have been implicated in outbreaks of a fatal hypoglycemic encephalopathy, particularly in malnourished children.[3][7]

-

Other Sapindaceae: While less studied, other members of the Sapindaceae family, such as longan and rambutan, are known to contain MCPG and may also contain this compound.[3][9]

Quantitative Analysis of this compound in Plant Tissues

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, its maturity, and even geographic location and seasonal conditions.[5][10] The following tables summarize reported concentrations from scientific literature.

Table 1: this compound Concentrations in Acer Species

| Species | Plant Part | Concentration Range | Mean Concentration | Notes |

|---|---|---|---|---|

| Acer pseudoplatanus | Seeds | 0.04 - 9.12 µg/mg (40 - 9120 mg/kg)[4][10] | 0.69 - 1.59 µg/mg (690 - 1590 mg/kg)[4][10] | Concentrations are highly variable between individual trees and years.[5][10] |

| Acer pseudoplatanus | Seeds | 25 - 3683 mg/kg[5] | 456 - 856 mg/kg[5] | Concentrations were significantly higher in seeds from pastures where Atypical Myopathy occurred.[5] |

| Acer pseudoplatanus | Seedlings | 3223 - 4508 mg/kg[11] | Not Reported | Seedlings can contain very high concentrations of the toxin.[11] |

| Acer pseudoplatanus | Leaves | Undetectable - 0.01 µg/mg (0 - 10 mg/kg)[10] | Not Reported | Leaves contain very little to no this compound.[10] |

| Acer negundo | Seeds | 3 - 160 µ g/seed [6] | Not Reported | The primary source of toxicity in North American cases of equine myopathy.[4][6] |

| Acer platanoides | Seeds, Leaves | Not Detected[5] | Not Applicable | Considered safe.[5] |

| Acer campestre | Seeds, Leaves | Not Detected[5] | Not Applicable | Considered safe.[5] |

Table 2: this compound and MCPG Concentrations in Litchi chinensis

| Toxin | Plant Part | Concentration Range | Notes |

|---|---|---|---|

| This compound | Aril (flesh) | 0.35 - 14.46 mg/kg[12] | Concentration varies significantly between cultivars.[12] |

| This compound | Aril (flesh) | 12.4 - 152.0 µg/g (12.4 - 152.0 mg/kg)[13] | Unripe fruit contains higher levels. |

| MCPG | Aril (flesh) | 0.08 - 0.83 mg/kg[12] | Also present alongside this compound.[12] |

| MCPG | Aril (flesh) | 44.9 - 220 µg/g (44.9 - 220 mg/kg)[13] | Often found in higher concentrations than this compound in lychee. |

Experimental Protocols for this compound Analysis

Accurate quantification of this compound is critical for toxicological studies. The primary analytical technique is Liquid Chromatography coupled with Mass Spectrometry (LC-MS), often with tandem mass spectrometry (MS/MS) for enhanced specificity and sensitivity.

Sample Preparation and Extraction

This protocol is a composite of methodologies described for plant matrices like Acer seeds.[14][15][16]

-

Homogenization: Plant material (e.g., seeds, seedlings) is dried and pulverized to a fine powder to ensure efficient extraction.

-

Extraction Solvent: An aqueous-organic mixture is typically used. A common choice is 80:20 ethanol (B145695):water or methanol (B129727).[14][16] Methanol has been shown to provide superior extraction efficiency compared to ethanol or water alone.[14]

-

Extraction Procedure: a. Weigh a known amount of homogenized plant material (e.g., 0.5 g) into a centrifuge tube.[15] b. Add a defined volume of extraction solvent (e.g., 5 mL of methanol).[14] c. Vortex the mixture thoroughly. d. Perform extraction using sonication for 10-15 minutes or by shaking at an elevated temperature (e.g., 50°C for 1 hour).[14][15] e. Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to pellet solid debris.[15] f. Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted, and the supernatants combined.[15]

-

Filtration and Dilution: The crude extract is filtered through a 0.22 µm syringe filter to remove fine particulates. The extract is then diluted with a suitable solvent (e.g., 5% methanol in water) to a concentration within the linear range of the LC-MS/MS instrument.[15]

LC-MS/MS Quantification

Modern methods favor direct analysis without the need for chemical derivatization, which was common in older HPLC-UV methods.[14][17]

-

Chromatography:

-

Column: A mixed-mode column (possessing reversed-phase and ion-exchange characteristics) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is used to retain the polar this compound molecule.[16]

-

Mobile Phase: A typical mobile phase consists of an aqueous component with a buffer (e.g., ammonium (B1175870) formate) and an organic component (e.g., acetonitrile).

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive mode is used.

-

Detection: Tandem mass spectrometry (MS/MS) is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both this compound and an isotopically labeled internal standard for accurate quantification.[16][18]

-

Precursor Ion (this compound): m/z 142.1

-

Product Ions (for confirmation/quantification): m/z 82.1, 96.1

-

-

Caption: Workflow for this compound extraction and analysis.

Mechanism of Toxicity: The Disruption of Cellular Energy Metabolism

This compound itself is a protoxin.[3] Its toxicity arises from its metabolism into a highly reactive compound, methylenecyclopropylacetyl-CoA (MCPA-CoA).[1][19] This metabolite wreaks havoc on mitochondrial fatty acid β-oxidation, a critical pathway for energy production, particularly during periods of fasting when glucose is scarce.

The key steps in the toxic pathway are:

-

Activation: After ingestion, this compound is metabolized by cytosolic aminotransferases and mitochondrial branched-chain dehydrogenase into MCPA-CoA.[19]

-

Enzyme Inhibition: MCPA-CoA irreversibly inhibits multiple acyl-CoA dehydrogenases.[3][20] These enzymes are essential for the breakdown of fatty acids. The most critically affected are short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).[20]

-

Blocked β-Oxidation: The inhibition of these enzymes creates a metabolic blockade. Fatty acids cannot be fully oxidized to produce acetyl-CoA, which is needed for the Krebs cycle and ketone body formation.

-

Energy Crisis: The cell is deprived of energy from fats. This forces a complete reliance on glucose.

-

Depletion of Glycogen: The body's glucose stores (glycogen) are rapidly depleted.

-

Inhibition of Gluconeogenesis: MCPA-CoA also inhibits enzymes required for gluconeogenesis, the body's process for making new glucose.[3] This prevents the body from compensating for the falling blood sugar levels.

-

Severe Hypoglycemia: The combination of rapid glucose consumption, depleted glycogen, and inhibited gluconeogenesis leads to profound and often fatal hypoglycemia.[1][2]

Caption: Toxic mechanism of this compound.

Conclusion and Future Directions

The identification of this compound in Acer species and Litchi chinensis has significantly broadened our understanding of its natural distribution and toxicological impact beyond the classic case of ackee poisoning. For researchers and drug development professionals, this knowledge is crucial. The potent and specific inhibition of acyl-CoA dehydrogenases by MCPA-CoA, while toxic, highlights a mechanism that could be explored for therapeutic modulation of fatty acid metabolism.

Future research should focus on:

-

Screening a wider range of Sapindaceae species to map the distribution of this compound and its analogues.

-

Investigating the environmental and genetic factors that lead to the high variability in toxin concentration.

-

Developing rapid, field-deployable detection methods to prevent accidental poisonings in humans and animals.

-

Exploring the structure-activity relationship of MCPA-CoA and its target enzymes for potential pharmacological applications.

This guide provides a foundational technical overview to support these ongoing and future research endeavors.

References

- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 2. fortunejournals.com [fortunejournals.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound concentrations in seeds of Acer pseudoplatanus trees growing on atypical myopathy-affected and control pastures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. paarden.vlaanderen [paarden.vlaanderen]

- 6. researchgate.net [researchgate.net]

- 7. Litchi-related Hypoglycemia: A Public Health Challenge, an Endocrine Opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Detection of MCPG metabolites in horses with atypical myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Concentrations in Seeds of Acer Pseudoplatanus Trees Growing on Atypical Myopathy‐Affected and Control Pastures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. ijset.in [ijset.in]

- 14. Detection of equine atypical myopathy-associated this compound in plant material: Optimisation and validation of a novel LC-MS based method without derivatisation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. fda.gov [fda.gov]

- 17. researchgate.net [researchgate.net]

- 18. A sensitive LC–MS/MS method for the quantification of the plant toxins this compound and methylenecyclopropylglycine and their metabolites in cow’s milk and urine and application to farm milk samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins this compound and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hypoglycine A | C7H11NO2 | CID 11768666 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Hypoglycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoglycin A, a naturally occurring amino acid derivative, is a potent toxin found in the unripe fruit of the ackee tree (Blighia sapida) and the seeds of the box elder tree (Acer negundo).[1] Its ingestion can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia. This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed analysis of its stereoisomers, and a summary of experimental protocols for its analysis. This information is critical for researchers involved in toxicology, natural product chemistry, and the development of potential therapeutic interventions.

Chemical Structure of this compound

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins.[2] Its unique structure contains a methylenecyclopropyl moiety, which is rare in nature and fundamental to its toxicity.

1.1. Molecular Formula and IUPAC Name

The molecular formula of this compound is C₇H₁₁NO₂.[3][4] The systematic International Union of Pure and Applied Chemistry (IUPAC) name for the naturally occurring, major stereoisomer of this compound is (2S)-2-Amino-3-[(1R)-2-methylidenecyclopropyl]propanoic acid .[1][4] It is also commonly referred to as L-α-amino-β-(methylenecyclopropyl)propionic acid.

1.2. Key Structural Features

The molecule consists of:

-

An L-alanine backbone, providing the amino acid character.

-

A methylenecyclopropyl ring attached to the β-carbon of the alanine (B10760859) structure. This strained three-membered ring with an exocyclic double bond is a key feature responsible for its reactivity and toxicity.

Stereoisomers of this compound

This compound possesses two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers). The two stereogenic centers are:

-

C2 (α-carbon): The carbon atom to which the amino group and the carboxyl group are attached.

-

C1 of the cyclopropyl (B3062369) ring: The carbon atom of the cyclopropyl ring that is attached to the methylene (B1212753) group of the alanine side chain. Following standard IUPAC nomenclature for cyclopropanes, this would be C1, and the methylidene carbon would be C2. However, some literature refers to the chiral carbon on the ring as C4, which can be a source of confusion.

The four possible stereoisomers are:

-

(2S, 1R) and (2R, 1S) - a pair of enantiomers.

-

(2S, 1S) and (2R, 1R) - a pair of enantiomers.

The relationship between these stereoisomers is that of diastereomers (e.g., (2S, 1R) and (2S, 1S)).

Naturally occurring this compound is not a single, pure stereoisomer but rather a mixture of two diastereomers. H NMR and circular dichroism studies have identified the major diastereomer as (2S, 4R) and the minor diastereomer as (2S, 4S) .[3] The IUPAC name (2S)-2-Amino-3-[(1R)-2-methylidenecyclopropyl]propanoic acid corresponds to the (2S, 4R) configuration, which is the major, more abundant natural form.

Mandatory Visualization: Stereoisomers of this compound

Caption: Diagram illustrating the stereoisomeric relationships of this compound.

Quantitative Data

| Property | Value | Reference(s) |

| Molecular Weight | 141.17 g/mol | [4] |

| Melting Point | 280-284 °C | |

| Optical Rotation [α]D | +9.2° |

Experimental Protocols

The analysis of this compound is crucial for food safety and toxicological studies. Various analytical methods have been developed for its detection and quantification.

4.1. LC-MS/MS Analysis of Underivatized this compound

This method, developed by the U.S. Food and Drug Administration (FDA), allows for the rapid and sensitive analysis of this compound in ackee fruit without the need for derivatization.

4.1.1. Sample Preparation

-

Homogenize the drained ackee fruit.

-

Weigh a 3 g portion of the homogenized sample into a 50 mL centrifuge tube.

-

Add 20 mL of 80% ethanol (B145695) in water.

-

Shake vigorously for 20 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Dilute the supernatant appropriately with the initial mobile phase.

4.1.2. LC-MS/MS Instrumentation and Conditions

-

LC Column: A mixed-mode column, such as the Acclaim™ Trinity™ Q1 (3 µm, 100 x 3 mm), is used to retain the polar this compound molecule.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with an ammonium (B1175870) formate (B1220265) buffer.

-

Mass Spectrometry: A tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection and quantification.

4.2. HPLC Analysis with Pre-column Derivatization

Derivatization is often employed to improve the chromatographic retention and detection of this compound.

4.2.1. Phenylisothiocyanate (PITC) Derivatization

-

Extract this compound from the sample using an aqueous-organic solvent.

-

Dry the extract.

-

Reconstitute the extract in a coupling buffer (e.g., ethanol:water:triethylamine).

-

Add PITC solution and incubate to form the phenylthiocarbamyl (PTC) derivative.

-

Analyze the PTC-amino acid derivative by reversed-phase HPLC with UV detection.

4.2.2. o-Phthalaldehyde (OPA) Derivatization for Diastereomer Separation

-

Extract this compound as described previously.

-

In a vial, mix the sample extract with an OPA/thiol reagent solution (e.g., OPA with N-acetyl-L-cysteine).

-

The reaction proceeds rapidly at room temperature to form fluorescent diastereomeric isoindole derivatives.

-

Inject the derivatized sample onto a reversed-phase HPLC column.

-

The diastereomers can be separated and detected using a fluorescence detector. It is important to note that this method can lead to the resolution of the (2S,4S) and (2S,4R) diastereomers, which have been previously misidentified as other amino acids like isoleucine when using older analytical methods.[5]

Mandatory Visualization: Experimental Workflow

Caption: A generalized workflow for the analysis of this compound.

Conclusion

A thorough understanding of the chemical structure and stereoisomerism of this compound is fundamental for the accurate toxicological assessment of contaminated foodstuffs and for research into the mechanisms of its biological activity. The presence of two chiral centers gives rise to four stereoisomers, with the natural toxin being a mixture of two diastereomers. Advanced analytical techniques, particularly LC-MS/MS, provide robust methods for the detection and quantification of this potent toxin. Further research, including the acquisition of detailed structural data for the individual stereoisomers through methods like X-ray crystallography, would be invaluable for a more complete understanding of its structure-activity relationship.

References

- 1. fda.gov [fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. One-pot determination of amino acids in drugs by pre-column derivatization with phenyl isothiocyanate | Kalmykov | Fine Chemical Technologies [finechem-mirea.ru]

- 5. cerealsgrains.org [cerealsgrains.org]

The Biochemical Cascade of Hypoglycin A: A Technical Guide to its Effects on Gluconeogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoglycin (B18308) A, a naturally occurring amino acid protoxin found in the unripe ackee fruit (Blighia sapida), is the causative agent of Jamaican Vomiting Sickness, a serious condition characterized by severe hypoglycemia. This technical guide provides an in-depth exploration of the biochemical mechanisms by which Hypoglycin A disrupts gluconeogenesis. Through its active metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA), this compound potently inhibits fatty acid β-oxidation, leading to a critical depletion of essential substrates and cofactors required for hepatic glucose production. This document details the metabolic pathways affected, presents quantitative data on enzyme inhibition and metabolic consequences, outlines key experimental protocols for studying these effects, and provides visual representations of the involved biochemical and experimental workflows.

Introduction

This compound is a protoxin, meaning it is not toxic in its native form.[1] Upon ingestion, it undergoes metabolic activation to its toxic metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA).[2][3] The primary toxic effect of MCPA-CoA is the severe disruption of mitochondrial fatty acid β-oxidation.[4] This inhibition has profound downstream consequences on glucose homeostasis, primarily by crippling the liver's ability to synthesize glucose through gluconeogenesis, especially during periods of fasting when glycogen (B147801) stores are depleted.[4][5] Understanding the precise biochemical effects of this compound is crucial for the development of effective therapeutic strategies for Jamaican Vomiting Sickness and provides a valuable tool for researchers studying metabolic pathways.

Mechanism of Action: Inhibition of Gluconeogenesis

The hypoglycemic effect of this compound is not a result of increased insulin (B600854) secretion but rather a direct consequence of the inhibition of gluconeogenesis.[6] The cascade of events is initiated by the metabolism of this compound and culminates in the shutdown of hepatic glucose production.

Metabolic Activation of this compound

This compound is converted to its toxic form, MCPA-CoA, through a two-step process. First, it undergoes deamination to form methylenecyclopropylpyruvic acid (MCPA-pyruvate). Subsequently, MCPA-pyruvate is oxidatively decarboxylated to MCPA-CoA.[7]

Inhibition of Fatty Acid β-Oxidation

MCPA-CoA is a potent inhibitor of several mitochondrial acyl-CoA dehydrogenases, the enzymes that catalyze the first step of β-oxidation.[3] It acts as a suicide inhibitor, forming an irreversible covalent bond with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor.[8] This inhibition is most pronounced for short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD), as well as isovaleryl-CoA dehydrogenase (IVD), which is involved in the metabolism of the amino acid leucine.[8][9]

Depletion of Gluconeogenic Precursors

The inhibition of β-oxidation by MCPA-CoA leads to a drastic reduction in the mitochondrial production of two key molecules essential for gluconeogenesis:

-

Acetyl-CoA: Fatty acid oxidation is a major source of acetyl-CoA. In the liver, acetyl-CoA is a critical allosteric activator of pyruvate (B1213749) carboxylase, the enzyme that catalyzes the first committed step of gluconeogenesis, the conversion of pyruvate to oxaloacetate.[4] The depletion of acetyl-CoA due to β-oxidation blockage leads to the inactivation of pyruvate carboxylase and a subsequent halt in gluconeogenesis.[10]

-

ATP: The process of β-oxidation generates a significant amount of ATP through oxidative phosphorylation. Gluconeogenesis is an energy-intensive pathway, requiring the investment of ATP at several steps. The severe reduction in ATP production resulting from the inhibition of fatty acid oxidation creates an energy deficit that further hinders the process of gluconeogenesis.[11]

Potential Direct Inhibition of Gluconeogenic Enzymes

Some studies suggest that this compound or its metabolites may also directly inhibit key gluconeogenic enzymes. There is evidence for the in vivo inhibition of glucose-6-phosphatase, the enzyme responsible for the final step of gluconeogenesis, the conversion of glucose-6-phosphate to free glucose.[5][12]

Quantitative Data

The following tables summarize the quantitative data available on the biochemical effects of this compound and its metabolite, MCPA-CoA.

Table 1: Inhibition of Acyl-CoA Dehydrogenases by MCPA-CoA

| Enzyme | IC50 (μM) | Reference |

| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | 0.8 ± 0.1 | [9] |

| Isovaleryl-CoA Dehydrogenase (IVD) | 1.2 ± 0.1 | [9] |

| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | 1.6 ± 0.3 | [9] |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 7.8 ± 1.0 | [9] |

Table 2: Metabolic Consequences of this compound Administration in Rats

| Parameter | Change | Reference |

| Blood Glucose | Significant decrease to 42.60 +/- 4.84 mg/dl 3 hours after administration | [6] |

| Hepatic Acetyl-CoA | Reduced by 84% | [10] |

| Hepatic Glycogen | Exhaustion precedes hypoglycemia | [13][14] |

| Cori Cycle (Glucose Recycling) | Virtually abolished | [15] |

| Irreversible Glucose Disposal | Decreased by about 70% | [15] |

Experimental Protocols

This section provides an overview of the methodologies used to investigate the biochemical effects of this compound.

Measurement of Acyl-CoA Dehydrogenase Activity

A common method for assaying acyl-CoA dehydrogenase activity is a spectrophotometric assay.[16][17][18]

-

Principle: The assay measures the reduction of an electron acceptor, such as ferricenium hexafluorophosphate (B91526) or 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of an acyl-CoA substrate by the dehydrogenase. The change in absorbance of the electron acceptor is monitored over time. A continuous spectrophotometric assay can also be performed by coupling the production of H₂O₂ to the horseradish peroxidase (HRP)-catalyzed oxidation of a chromogenic substrate.[19]

-

Procedure Outline:

-

Prepare a reaction mixture containing a suitable buffer, the electron acceptor, and the acyl-CoA substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD).

-

Initiate the reaction by adding the enzyme source (e.g., mitochondrial extract or purified enzyme).

-

Monitor the change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor. A microplate-based version of the assay can be adapted for higher throughput.[20]

-

Analysis of Urinary Organic Acids

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of urinary organic acids in patients with Jamaican Vomiting Sickness.[21][22][23][24]

-

Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated and identified based on their retention time and mass spectrum.

-

Procedure Outline:

-

Sample Preparation: Acidify a urine sample and extract the organic acids using an organic solvent (e.g., ethyl acetate).

-

Derivatization: Evaporate the organic solvent and derivatize the dried residue to form trimethylsilyl (B98337) (TMS) esters.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The compounds are separated on a capillary column and then ionized and fragmented in the mass spectrometer.

-

Data Analysis: Identify and quantify the organic acids by comparing their mass spectra and retention times to those of known standards. Two-dimensional gas chromatography-time-of-flight mass spectrometry (GCxGC-TOFMS) can also be utilized for enhanced separation and identification.[25]

-

In Vivo Measurement of Gluconeogenesis

Stable isotope tracer methodology is a powerful tool for measuring the rate of gluconeogenesis in vivo.[1][26][27][28][29]

-

Principle: A stable isotope-labeled precursor of glucose (e.g., [¹³C]lactate, [¹³C]glycerol, or ²H₂O) is infused into the subject. The rate of appearance of the isotope in blood glucose is measured by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, which allows for the calculation of the gluconeogenic rate.

-

Procedure Outline (using ²H₂O):

-

Administer a loading dose of deuterated water (²H₂O) to the subject to enrich the body water pool.

-

Collect blood samples at timed intervals.

-

Isolate glucose from the plasma.

-

Determine the deuterium (B1214612) enrichment at specific positions of the glucose molecule (e.g., C-5 and C-2) using mass spectrometry.

-

Calculate the fractional contribution of gluconeogenesis to total glucose production based on the relative enrichment at these positions.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic activation of this compound and its inhibitory effect on gluconeogenesis.

Caption: Workflow for the analysis of urinary organic acids by GC-MS.

Conclusion

This compound exerts its profound hypoglycemic effect through a well-defined biochemical cascade initiated by its metabolism to MCPA-CoA. The primary target of this toxic metabolite is the mitochondrial fatty acid β-oxidation pathway. By irreversibly inhibiting key acyl-CoA dehydrogenases, MCPA-CoA effectively shuts down this critical energy-producing pathway, leading to a severe depletion of acetyl-CoA and ATP. The lack of these essential molecules, in turn, cripples hepatic gluconeogenesis, resulting in life-threatening hypoglycemia, particularly in a fasted state. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and clinicians working to understand, diagnose, and treat the metabolic consequences of this compound poisoning. Further research into the potential direct effects of this compound on gluconeogenic enzymes and the development of rapid diagnostic assays remain important areas of investigation.

References

- 1. Methods for measuring gluconeogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 4. Frontiers | Severe Inhibition of Long-Chain Acyl-CoA Enoylhydratase (EC 4.2.1.74) in a Newborn Foal Suffering From Atypical Myopathy [frontiersin.org]

- 5. Inhibition of gluconeogenesis by hypoglycin in the rat. Evidence for inhibition of glucose-6-phosphatase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound on insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins this compound and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic and Spectral Properties of Isovaleryl-CoA Dehydrogenase and Interaction with Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of gluconeogenesis by hypoglycin in the rat. Evidence for inhibition of glucose-6-phosphatase in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studies of the action of hypoglycin-a, a hypoglycaemic substance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Studies of the action of hypoglycin-A, an hypoglycaemic substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effects of hypoglycin on glucose metabolism in the rat. A kinetic study in vivo and [U-14C,2-3H]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 22. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. metbio.net [metbio.net]

- 24. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quantitative Organic Acids in Urine by Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) | Springer Nature Experiments [experiments.springernature.com]

- 26. dspace.mit.edu [dspace.mit.edu]

- 27. journals.humankinetics.com [journals.humankinetics.com]

- 28. Stable Isotope Methodology - Research - Maastricht University [maastrichtuniversity.nl]

- 29. prosciento.com [prosciento.com]

In Vivo Animal Models for Studying Hypoglycin A Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoglycin (B18308) A (HGA) is a naturally occurring amino acid protoxin found in the unripe fruit of the ackee tree (Blighia sapida) and seeds of the box elder tree (Acer negundo).[1] Ingestion of HGA can lead to a severe and often fatal illness known as Jamaican Vomiting Sickness in humans and atypical myopathy in horses.[1][2] The toxicity of HGA stems from its metabolism to methylenecyclopropylacetic acid (MCPA), which subsequently forms a CoA ester, MCPA-CoA.[3] This metabolite potently inhibits mitochondrial β-oxidation of fatty acids, leading to a profound energy deficit and severe hypoglycemia.[3] Understanding the pathophysiology of HGA toxicity and developing potential therapeutics necessitates the use of robust in vivo animal models. This technical guide provides an in-depth overview of the key animal models, experimental protocols, and data interpretation methods used in the study of Hypoglycin A toxicity.

Core Concepts of this compound Toxicity

This compound itself is not the toxic agent. It requires metabolic activation to exert its deleterious effects. The key steps in the toxic pathway are:

-

Ingestion and Absorption: HGA is ingested and absorbed from the gastrointestinal tract.

-

Metabolic Activation: In the liver, HGA is deaminated and oxidized to its toxic metabolite, methylenecyclopropylacetic acid (MCPA).

-

Formation of MCPA-CoA: MCPA is then conjugated to coenzyme A to form MCPA-CoA.

-

Inhibition of β-oxidation: MCPA-CoA irreversibly inhibits key enzymes in the β-oxidation of fatty acids, particularly short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).

-

Energy Depletion and Hypoglycemia: The blockage of fatty acid metabolism leads to a cellular energy crisis and an inability to perform gluconeogenesis, resulting in severe, often fatal, hypoglycemia once hepatic glycogen (B147801) stores are depleted.

Animal Models for this compound Toxicity

Several animal species have been utilized to model HGA toxicity, with rodents and equines being the most common. The choice of model depends on the specific research question, with rodents being suitable for mechanistic and initial toxicity screening studies, while horses provide a naturally affected, large animal model that closely mimics the myopathy seen in field cases.

Rodent Models (Rats and Mice)

Rats, particularly the Sprague-Dawley strain, are the most extensively studied rodent model for HGA toxicity.[4] They are cost-effective, have a relatively short lifespan, and their physiology is well-characterized. Mice are also used, though less frequently.

Equine Model (Horses)

Horses are a clinically relevant model as they can naturally develop atypical myopathy after ingesting HGA-containing seeds or seedlings.[2] Studies in horses provide valuable insights into the muscular pathology and metabolic disturbances associated with the disease.

Quantitative Toxicological Data

The following tables summarize key quantitative data from in vivo studies of this compound toxicity.

Table 1: Acute Toxicity of this compound in Rats

| Parameter | Value | Route of Administration | Animal Strain | Reference |

| LD50 | 98 mg/kg | Oral | Not Specified | [5] |

| LD50 | 97 mg/kg | Intraperitoneal | Not Specified | [5] |

| Acute Toxic Dose (Male) | 231.19 ± 62.55 mg/kg | Oral (in diet) | Sprague-Dawley | [4] |

| Acute Toxic Dose (Female) | 215.99 ± 63.33 mg/kg | Oral (in diet) | Sprague-Dawley | [4] |

| Maximum Tolerated Dose (MTD) | 1.50 ± 0.07 mg/kg/day | Oral (in diet, 30 days) | Sprague-Dawley | [4] |

Table 2: Key Biochemical Findings in Animal Models of this compound Toxicity

| Parameter | Animal Model | Finding | Reference |

| Blood Glucose | Rat | Severe hypoglycemia | [5] |

| Liver Glycogen | Rat | Depletion | [5] |

| Serum Acylcarnitines (C2-C26) | Horse | Significant increase | [6] |

| Urine Glycine (B1666218) Conjugates | Horse | Significant increase | [6] |

| Serum Aspartate Aminotransferase (AST) | Human | Significant increase | [3] |

| Serum Bicarbonate | Human | Significant decrease | [3] |

| Serum Anion Gap | Human | Significant increase | [3] |

| Serum Phosphorus | Human | Significant increase | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound toxicity.

Rodent Acute Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of this compound.

Materials:

-

Male and female Sprague-Dawley rats (8-10 weeks old)

-

This compound (purified)

-

Vehicle (e.g., sterile water or saline)

-

Oral gavage needles

-

Animal balance

-

Standard laboratory animal housing

Procedure:

-

Acclimatization: House animals in standard conditions (12:12 h light:dark cycle, controlled temperature and humidity) for at least one week prior to the experiment, with ad libitum access to standard chow and water.

-

Fasting: Fast the animals for 12-16 hours before HGA administration to increase susceptibility to hypoglycemia.[5]

-

Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle.

-